molecular formula C90H149N23O24 B12696250 Trichokonin VI CAS No. 97242-16-5

Trichokonin VI

Cat. No.: B12696250
CAS No.: 97242-16-5
M. Wt: 1937.3 g/mol
InChI Key: NXYQVPDHTKILPP-WVFQXUQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trichokonin VI can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases such as DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Trichoderma pseudokoningii under controlled conditions. The fermentation broth is then subjected to extraction and purification processes, including solvent extraction, chromatography, and lyophilization, to obtain the pure peptide .

Chemical Reactions Analysis

Types of Reactions: Trichokonin VI undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides with altered structural and functional properties, which can be tailored for specific applications .

Scientific Research Applications

Trichokonin VI has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal pathogens.

    Medicine: Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.

    Agriculture: Utilized as a biocontrol agent to protect crops from bacterial and fungal diseases

Mechanism of Action

Trichokonin VI exerts its antimicrobial effects by interacting with the cell membranes of target organisms. The peptide inserts itself into the lipid bilayer, causing membrane permeabilization and leakage of intracellular contents. This leads to cell lysis and death. The primary molecular targets include the cell membrane components, and the pathways involved are related to membrane integrity and ion transport .

Comparison with Similar Compounds

Uniqueness of Trichokonin VI: this compound is unique due to its specific amino acid sequence and its ability to induce morphological and nanomechanical alterations in bacterial cells.

Properties

CAS No.

97242-16-5

Molecular Formula

C90H149N23O24

Molecular Weight

1937.3 g/mol

IUPAC Name

(2S)-N-[1-[(2S)-1-[1-[2-[(2S)-1-[1-[(2S)-2-[N-[(2S)-1-[1-[1-[(2S)-1-[(2S)-1,5-dihydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]imino-5-iminopentan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-2-methylpropan-2-yl]imino-1-hydroxy-2-methylpropan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-2-hydroxyethyl]imino-1-hydroxy-2-methylpropan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxy-2-methylpropan-2-yl]-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-(1-hydroxyethylideneamino)-2-methylpropylidene]amino]propylidene]amino]-2-methylpropylidene]amino]propylidene]amino]-2-methylpropylidene]amino]propylidene]amino]pentanediimidic acid

InChI

InChI=1S/C90H149N23O24/c1-45(2)41-57(71(126)109-90(25,26)82(137)113-40-30-33-58(113)72(127)103-63(46(3)4)73(128)111-89(23,24)81(136)112-88(21,22)79(134)102-55(35-38-60(92)117)69(124)101-54(34-37-59(91)116)68(123)98-53(44-114)42-52-31-28-27-29-32-52)99-62(119)43-94-75(130)83(11,12)110-74(129)64(47(5)6)104-80(135)87(19,20)108-70(125)56(36-39-61(93)118)100-65(120)48(7)95-77(132)85(15,16)106-67(122)50(9)97-78(133)86(17,18)107-66(121)49(8)96-76(131)84(13,14)105-51(10)115/h27-29,31-32,45-50,53-58,63-64,114H,30,33-44H2,1-26H3,(H2,91,116)(H2,92,117)(H2,93,118)(H,94,130)(H,95,132)(H,96,131)(H,97,133)(H,98,123)(H,99,119)(H,100,120)(H,101,124)(H,102,134)(H,103,127)(H,104,135)(H,105,115)(H,106,122)(H,107,121)(H,108,125)(H,109,126)(H,110,129)(H,111,128)(H,112,136)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,63-,64-/m0/s1

InChI Key

NXYQVPDHTKILPP-WVFQXUQHSA-N

Isomeric SMILES

C[C@@H](C(=N[C@@H](CCC(=N)O)C(=NC(C)(C)C(=N[C@@H](C(C)C)C(=NC(C)(C)C(=NCC(=N[C@@H](CC(C)C)C(=NC(C)(C)C(=O)N1CCC[C@H]1C(=N[C@@H](C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(C)(C)N=C([C@H](C)N=C(C(C)(C)N=C([C@H](C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O

Canonical SMILES

CC(C)CC(C(=NC(C)(C)C(=O)N1CCCC1C(=NC(C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)N=C(CN=C(C(C)(C)N=C(C(C(C)C)N=C(C(C)(C)N=C(C(CCC(=N)O)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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